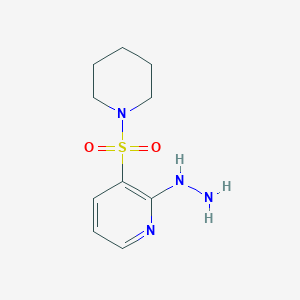

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” is a chemical compound with the molecular formula C10H16N4O2S and a molecular weight of 256.32 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of 2-hydrazinopyridine derivatives involves the reaction of pyridine halide with hydrazine hydrate in a solvent . After the reaction is completed, post-treatment is carried out to obtain the reaction product . The pyridine halide can be prepared by a hydrogen substitution reaction of a precursor compound under the conditions of alkali and catalyst .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a hydrazino group (NH2-NH2) and a piperidin-1-ylsulfonyl group .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 436.0±55.0 °C, and its predicted density is 1.47±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 8.91±0.70 .Scientific Research Applications

Anticancer Activity

Research has shown that novel sulfones, including derivatives related to the structure of interest, exhibit potential anticancer activity. These compounds, synthesized from precursors with the piperidin-1-ylsulfonyl group, were evaluated for their efficacy against breast cancer cell lines, demonstrating the potential for therapeutic applications in oncology (Bashandy et al., 2011).

Corrosion Inhibition

Piperidine derivatives, including those with similar structural features to "2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine," have been investigated for their corrosion inhibition properties. Studies utilizing quantum chemical calculations and molecular dynamics simulations demonstrated their effectiveness in protecting iron surfaces, suggesting industrial applications for metal preservation (Kaya et al., 2016).

Synthesis Methodologies

The development of efficient synthesis methods for related compounds highlights the versatility and importance of piperidin-1-ylsulfonyl moieties in medicinal chemistry. Novel approaches for synthesizing diamines and related structures provide valuable tools for drug discovery and development (Smaliy et al., 2011).

Antimicrobial Activity

Studies on new pyridine derivatives, including those with sulfone groups similar to the compound , reveal promising antimicrobial properties. These findings underscore the potential for developing new antibiotics and antimicrobial agents to combat resistant bacteria strains (Patel & Agravat, 2007).

Chemical Properties and Reactions

Explorations into the structural and electronic properties of anticonvulsant drugs, including piperidine derivatives, provide insights into their pharmacological potential. These studies, focusing on crystal structures and molecular-orbital calculations, inform the design of new therapeutic compounds with optimized efficacy and safety profiles (Georges et al., 1989).

Future Directions

The future directions for “2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” and similar compounds likely involve further exploration of their potential applications in pharmaceuticals and other industries. Continued research into their synthesis, properties, and mechanisms of action will also be important .

Mechanism of Action

Mode of Action

It is known that compounds with a piperidine nucleus, such as this one, can exhibit a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Properties

IUPAC Name |

(3-piperidin-1-ylsulfonylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c11-13-10-9(5-4-6-12-10)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWVRPRRJVMAON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2954146.png)

![3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2954149.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide](/img/structure/B2954155.png)

![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)

![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)